molecular formula C16H15NO4 B081162 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 14261-91-7

2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B081162
CAS RN: 14261-91-7
M. Wt: 285.29 g/mol
InChI Key: KUFKGDZHWPMXNX-UHFFFAOYSA-N
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Description

This compound is a part of the isoindole family, known for its complex molecular structure and intriguing chemical properties. Research has primarily focused on its synthesis and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis process involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in dynamic equilibrium with N-furfurylmaleinamides in solution. Esterification of these mixtures with methanol in the presence of sulfuric acid results in methyl esters of 5-aryl-7a-hydroxy-7-methoxy-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acids, indicating unexpected cleavage products of the 3a,6-oxo bridge (Nadirova et al., 2019).

Molecular Structure Analysis

The molecular structure features a cis-fused bicyclic system containing a 2-pyrrolidinone ring and a cyclohexane ring. The structure of the compound was confirmed through X-ray structural analysis, showcasing its complex geometry and the presence of various functional groups (Toze et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure of Esterification Products of Hexahydro-Epoxyisoindole Carboxylic Acids The research discusses the formation of hexahydro-epoxyisoindole carboxylic acids, which are synthesized through the reaction of arylfurfurilamines with maleic anhydride. The study highlights the dynamic equilibrium between the cyclic and open forms of these compounds. It also explores the unexpected cleavage products formed during the esterification process, confirming the structure through X-ray structural analysis (Nadirova et al., 2019).

Aromatization of IMDAF Adducts in Aqueous Alkaline Media This paper introduces a straightforward synthesis method for isoindoline-4-carboxylic acids via the aromatization of epoxyisoindoles in alkaline conditions. The approach is noted for its simplicity, high yields, and the absence of by-products, making it distinct from acid-catalyzed methods previously used. The strategy is applicable to acidophobic group bearing substrates and has been successfully used for isoindole-containing compounds and nuevamine-type alkaloids (Zubkov et al., 2012).

Molecular and Crystal Structure Analysis

rac-Methyl Epoxyisoindole Carboxylate Analysis The study provides a detailed analysis of the molecular and crystal structure of the title compound, a product of nucleophilic cleavage of the epoxy bridge in octahydro-epoxyisoindole carboxylate. It describes the cis-fused bicyclic system containing a 2-pyrrolidinone ring and a cyclohexane ring, detailing the geometry and bonding of the compound and highlighting the hydrogen-bonding interactions in the crystal structure (Toze et al., 2013).

Supramolecular Architecture

Role of Halogen Substituents on Halogen Bonding in Epoxyisoindolones This research synthesizes a series of dibromo-epoxyisoindolones and examines the role of halogen substituents in the formation of intermolecular halogen bonds. It discusses the formation of supramolecular architectures through not only intermolecular hydrogen bonds but also Ha⋯Ha and Ha⋯π types of halogen bonds, leading to 2D or 3D structures (Gurbanov et al., 2021).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve further optimization of the compound, investigation of its mechanism of action, and preclinical or clinical testing .

properties

IUPAC Name

3-(4-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-2-4-10(5-3-9)17-8-16-7-6-11(21-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFKGDZHWPMXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387918
Record name 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS RN

14261-91-7
Record name 1,2,3,6,7,7a-Hexahydro-2-(4-methylphenyl)-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14261-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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